4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole ring with a pyrimidine moiety, making it a valuable candidate for various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are also explored for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as kinase inhibitors and anticancer agents.
Uniqueness
4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific combination of an indazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H13N5O2 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-amino-1-pyrimidin-2-yl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c13-7-3-1-4-8-9(7)10(11(18)19)16-17(8)12-14-5-2-6-15-12/h2,5-7H,1,3-4,13H2,(H,18,19) |
InChI Key |
LCLVLUQVJZEEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2C(=O)O)C3=NC=CC=N3)N |
Origin of Product |
United States |
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